MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin

Description

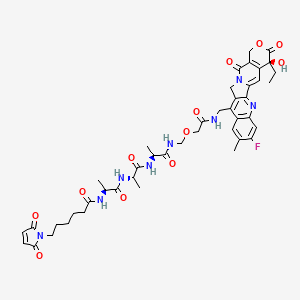

"MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin" (hereafter referred to as Compound 21a) is a synthetic camptothecin (CPT) derivative designed for use as a cytotoxic payload in antibody-drug conjugates (ADCs). Its structure features three key modifications:

- 7-aminomethyl group: Enhances solubility and facilitates conjugation to monoclonal antibodies (mAbs) via cleavable linkers .

- 10-methyl group: Improves metabolic stability by reducing susceptibility to enzymatic degradation .

- 11-fluoro substitution: Potentially increases DNA topoisomerase I (Top1) binding affinity and delays drug resistance .

Compound 21a functions by stabilizing the Top1-DNA cleavable complex, inducing lethal DNA strand breaks during replication . As an ADC payload, it is conjugated to mAbs through the MC-AAA-NHCH2OCH2COO linker, enabling targeted delivery to cancer cells while minimizing systemic toxicity . Preclinical data indicate a purity >98% and compatibility with ADC synthesis, though clinical development status remains unreported .

Properties

Molecular Formula |

C44H51FN8O12 |

|---|---|

Molecular Weight |

902.9 g/mol |

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-10-yl]methylamino]-2-oxoethoxy]methylamino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C44H51FN8O12/c1-6-44(63)30-15-33-38-28(18-53(33)42(61)29(30)19-65-43(44)62)27(26-14-22(2)31(45)16-32(26)51-38)17-46-35(55)20-64-21-47-39(58)23(3)49-41(60)25(5)50-40(59)24(4)48-34(54)10-8-7-9-13-52-36(56)11-12-37(52)57/h11-12,14-16,23-25,63H,6-10,13,17-21H2,1-5H3,(H,46,55)(H,47,58)(H,48,54)(H,49,60)(H,50,59)/t23-,24-,25-,44-/m0/s1 |

InChI Key |

BENZIHFYRZCGIE-NJUCZJDQSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)COCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCCCCN6C(=O)C=CC6=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)COCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCCCN6C(=O)C=CC6=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin involves multiple steps, starting from camptothecinSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be scalable and reproducible, ensuring consistent quality for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various derivatives of camptothecin, each with unique properties and potential therapeutic applications .

Scientific Research Applications

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. These ADCs combine the specificity of monoclonal antibodies with the potent cytotoxicity of camptothecin derivatives, allowing for targeted delivery of the drug to cancer cells while minimizing damage to healthy cells .

In addition to its use in cancer therapy, this compound is also used in various research applications, including:

Chemistry: Studying the reactivity and stability of camptothecin derivatives.

Biology: Investigating the mechanisms of action and cellular effects of camptothecin derivatives.

Medicine: Developing new therapeutic strategies for cancer treatment

Mechanism of Action

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. By stabilizing the complex between topoisomerase I and DNA, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death .

Comparison with Similar Compounds

Comparison with Similar Camptothecin Derivatives

Camptothecin derivatives are classified based on their structural modifications, mechanisms of action, and applications. Below is a detailed comparison of Compound 21a with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Mechanistic Superiority :

- Compound 21a’s 11-fluoro group may enhance Top1 binding compared to unmodified CPT, similar to FL118’s methylenedioxy group . However, direct Top1 IC50 data for Compound 21a are lacking.

- Unlike FL118, which inhibits Wnt/β-catenin signaling, Compound 21a relies solely on Top1 inhibition, aligning with classical CPT mechanisms .

ADC-Specific Advantages: Compound 21a’s MC-AAA-NHCH2OCH2COO linker enables stable conjugation to mAbs, contrasting with non-ADC derivatives like irinotecan or topotecan, which require systemic administration .

In Vivo Efficacy :

- While 7-amide CPT analogs show 10-fold higher in vitro cytotoxicity than CPT, their in vivo insecticidal activity is comparable due to detoxification enzymes in organisms . Compound 21a’s ADC format may overcome this limitation by enhancing tumor-specific accumulation .

Safety Profile: CPT derivatives like FL118 and Compound 21a exhibit reduced off-target toxicity compared to traditional chemotherapeutics.

Biological Activity

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin is a novel derivative of camptothecin, a potent anticancer alkaloid originally derived from the Camptotheca acuminata tree. This compound exhibits significant biological activity, particularly as an inhibitor of DNA topoisomerase I, which is crucial for DNA replication and repair processes in cancer cells. The modifications in its structure aim to enhance its therapeutic efficacy and reduce side effects associated with traditional camptothecin derivatives.

The primary mechanism through which this compound exerts its biological effects involves the formation of a stable ternary complex with DNA and topoisomerase I. This interaction prevents the re-ligation of DNA strands after topoisomerase I induces a break, leading to cytotoxic effects, particularly during the S-phase of the cell cycle when DNA replication occurs.

Key Features of Biological Activity:

- Inhibition of Topoisomerase I: The compound stabilizes the topoisomerase I-DNA complex, leading to increased DNA damage and apoptosis in cancer cells.

- Enhanced Potency: Studies indicate that this compound has superior potency compared to traditional camptothecin against various cancer cell lines, including breast, ovarian, and lung cancers.

Structural Modifications and Their Impact

The structural modifications in this compound include:

- Fluorination: The introduction of fluorine atoms enhances lipophilicity and may improve cellular uptake.

- Amino Group Addition: The 7-aminomethyl group increases solubility and may enhance interactions with biological targets .

Comparative Analysis with Other Camptothecin Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Topotecan | 9-amino derivative | Approved for clinical use; effective in ovarian cancer |

| Irinotecan | 10-hydroxy derivative; prodrug form | Used for colorectal cancer; different metabolism |

| Belotecan | 9-amino derivative with improved solubility | Enhanced efficacy against specific cancers |

| Homocamptothecin | Modified lactone structure | Increased stability and reduced side effects |

This compound stands out due to its specific modifications that enhance both potency and selectivity against cancer cells while potentially minimizing adverse effects compared to traditional derivatives.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various preclinical models:

- In vitro Studies: Research demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it showed IC50 values lower than those of both irinotecan and topotecan in breast cancer cell lines .

- In vivo Efficacy: Animal models treated with MC-AAA-NHCH2OCH2COO demonstrated notable tumor regression compared to controls, indicating its potential as a promising therapeutic agent .

- Pharmacokinetics: Enhanced solubility and bioavailability were observed in pharmacokinetic studies, suggesting that these modifications could lead to improved therapeutic outcomes in clinical settings .

Q & A

Basic Research Questions

Q. What is the structural configuration of MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin, and how does it influence its antitumor activity?

- Methodological Answer : The compound’s structure includes a 7-aminomethyl group, a 10-methyl substituent, and an 11-fluoro modification, which enhance stability and topoisomerase I inhibition. To confirm structure-activity relationships (SAR), use X-ray crystallography for 3D conformation analysis and compare cytotoxicity profiles (e.g., IC50 values) against parent camptothecin derivatives. NMR and HPLC (≥98% purity) are critical for structural validation .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound in preclinical studies?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254–365 nm) for purity assessment. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for verifying molecular weight and functional groups. For batch consistency, include stability studies under varying pH and temperature conditions .

Q. How should researchers document the synthesis steps of this compound to ensure reproducibility?

- Methodological Answer : Follow IUPAC guidelines for synthetic protocols. Detail reaction conditions (solvents, catalysts, temperature), purification methods (e.g., column chromatography with silica gel), and yields at each step. Report deviations (e.g., incomplete esterification) and mitigation strategies. Cross-reference with established camptothecin derivatization procedures .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound in antibody-drug conjugate (ADC) synthesis while preserving cytotoxic potency?

- Methodological Answer : Use site-specific conjugation techniques (e.g., cysteine-engineered antibodies) to control drug-to-antibody ratios (DAR). Monitor stability via size-exclusion chromatography (SEC) and assess cytotoxicity in target cancer cell lines (e.g., NCI-60 panel). Compare linker efficacy (e.g., MC-AAA vs. PEG-based) using in vivo pharmacokinetic studies .

Q. What experimental strategies address discrepancies between in vitro cytotoxicity data and in vivo efficacy results for ADCs incorporating this compound?

- Methodological Answer : Investigate tumor microenvironment factors (e.g., pH, protease activity) using 3D tumor spheroids or patient-derived xenografts (PDX). Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug release rates with efficacy. Validate findings via LC-MS/MS quantification of intratumoral drug levels .

Q. Which computational tools are effective for predicting the solubility and stability of this compound in formulation development?

- Methodological Answer : Utilize COMSOL Multiphysics for solubility simulations under varying solvent conditions (e.g., DMSO:PBS mixtures). Apply molecular dynamics (MD) to assess aggregation tendencies. Validate predictions with experimental data from dynamic light scattering (DLS) and accelerated stability testing (40°C/75% RH) .

Q. How can researchers resolve conflicting data on the compound’s mechanism of action in different cancer models?

- Methodological Answer : Conduct comparative transcriptomic profiling (RNA-seq) to identify pathway-specific responses (e.g., DNA damage vs. oxidative stress). Use CRISPR-Cas9 knockout models to validate target engagement (e.g., TOP1 inhibition). Reconcile contradictions by standardizing assay conditions (e.g., exposure time, cell density) .

Data Reporting and Reproducibility

Q. What are the best practices for reporting experimental results involving this compound in peer-reviewed journals?

- Methodological Answer : Follow ICMJE and APA guidelines. Include detailed Materials and Methods sections with CAS numbers, batch IDs, and instrument parameters (e.g., HPLC gradient profiles). Use supplementary tables for raw data (e.g., reaction yields, cytotoxicity curves). Disclose conflicts of interest and funding sources .

Q. How should researchers handle batch-to-batch variability in ADC synthesis using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.